molecular formula C11H15NO2 B8797091 4-(3-Methoxyphenyl)morpholine CAS No. 32040-09-8

4-(3-Methoxyphenyl)morpholine

Cat. No.: B8797091
CAS No.: 32040-09-8
M. Wt: 193.24 g/mol
InChI Key: VZARMICIYMJKKP-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)morpholine is a morpholine derivative featuring a six-membered heterocyclic ring containing one nitrogen and one oxygen atom, substituted with a 3-methoxyphenyl group. This compound is synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed reactions (e.g., Ni/Brønsted acid catalysis) . Key applications include its role as a precursor in medicinal chemistry, particularly in kinase inhibitors, antibiotic agents, and central nervous system drug discovery . Its structural versatility allows for modifications that influence lipophilicity, solubility, and biological activity.

Properties

CAS No.

32040-09-8

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-(3-methoxyphenyl)morpholine

InChI

InChI=1S/C11H15NO2/c1-13-11-4-2-3-10(9-11)12-5-7-14-8-6-12/h2-4,9H,5-8H2,1H3

InChI Key

VZARMICIYMJKKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Methoxyphenylmorpholine

4-(2-Methoxyphenyl)morpholine and 4-(4-Methoxyphenyl)morpholine
  • Synthesis : Synthesized via A4 column chromatography with >99% yield and >99% enantiomeric excess (ee) for (S,E)-enantiomers .
  • Structural Differences :
    • 3ak (2-methoxy) : Distinct ¹H NMR signals at δ 7.08–7.06 (d, J = 8 Hz) for aromatic protons .
    • 3am (4-methoxy) : Aromatic protons resonate at δ 6.73–6.71 (m) in the ¹H NMR spectrum .
  • Implications : The methoxy group's position affects electronic properties (para > meta > ortho electron donation) and steric interactions, influencing reactivity in downstream applications.
4-(3-Methoxyphenyl)morpholine (3al)
  • Synthesis : Achieved via Ni-catalyzed hydroamination, yielding 99% ee and >99% purity .
  • Characterization : HRMS (ESI) confirms molecular ion [M+H]⁺ at m/z 234.1495 (calc. 234.1497) .
  • Comparison : Exhibits intermediate lipophilicity compared to 2- and 4-methoxy isomers, balancing solubility and membrane permeability.

Sulfonyl and Thiomorpholine Derivatives

4-[(3-Methoxyphenyl)sulfonyl]morpholine (3v)
  • Synthesis: Prepared via organometallic reagent coupling, yielding 74% as a white solid .
  • Properties : Melting point = 125.9–127.3°C; sulfonyl group enhances polarity and stability .
  • Applications : Tested for agrochemical activity (herbicides, fungicides) due to increased electrophilicity .
4-(4-Nitrophenyl)thiomorpholine
  • Structural Differences : Replacing morpholine's oxygen with sulfur increases lipophilicity (ClogP +0.5) and alters crystal packing via C–H···O hydrogen bonds .
  • Biological Relevance : Used in antimycobacterial agents, where sulfur serves as a metabolically labile site for oxidation .

Halogenated and Alkylated Derivatives

4-[(4-Bromo-3-methoxyphenyl)methyl]morpholine (CAS 1394291-37-2)
  • Properties : Bromine enhances electrophilicity for cross-coupling reactions; methoxy group improves solubility in polar solvents .
  • Applications : Intermediate in kinase inhibitor synthesis .
4-Methyl-2-(3-methylphenyl)morpholine Hydrochloride
  • Properties : Methyl groups increase steric bulk, reducing receptor binding affinity compared to unsubstituted analogs .

Data Tables

Key Findings and Implications

  • Structural Flexibility : The morpholine ring tolerates diverse substitutions (e.g., sulfonyl, halogen, alkyl) without losing core reactivity, enabling tailored pharmacokinetic profiles.
  • Positional Effects : Methoxy group placement (ortho, meta, para) fine-tunes electronic properties and biological targeting .
  • Thiomorpholine vs. Morpholine : Sulfur substitution alters solid-state interactions and metabolic pathways, critical for drug design .

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